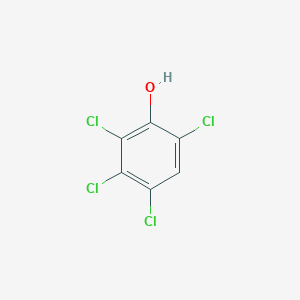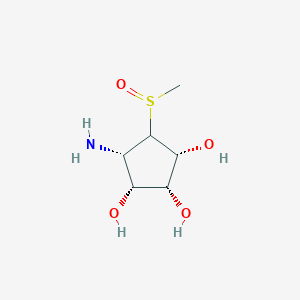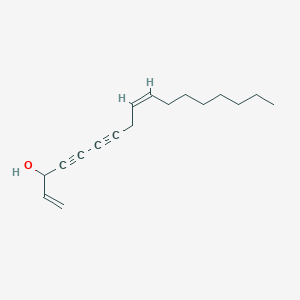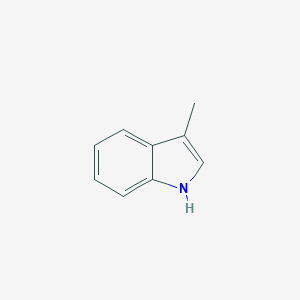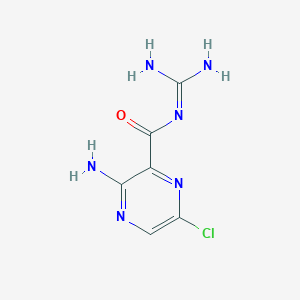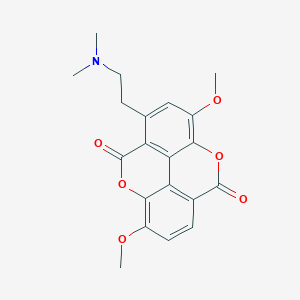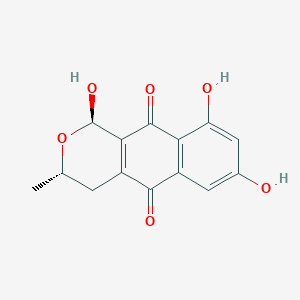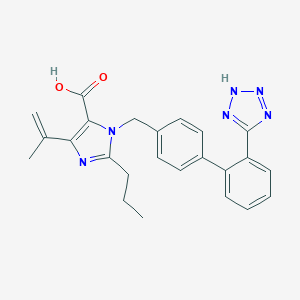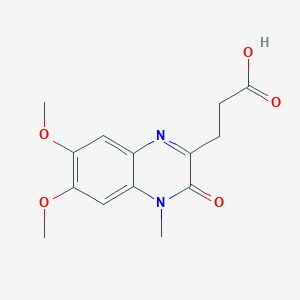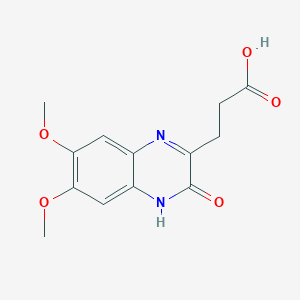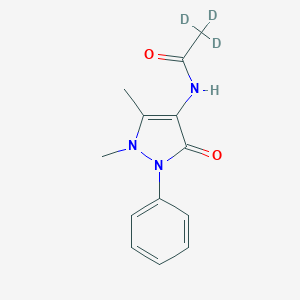
4-アセチルアミノアンチピリン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-Acetamido Antipyrine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for precise quantification.
Pharmacokinetics: Employed in drug metabolism studies to trace the metabolic pathways of pharmaceuticals.
Environmental Science: Utilized in the analysis of environmental samples to detect and quantify pollutants.
Biomedical Research: Used in the study of biochemical pathways and mechanisms of action of various drugs .
作用機序
Target of Action
4-Acetamido Antipyrine-d3 is a deuterium-labeled derivative of 4-Acetamido Antipyrine . The primary target of 4-Acetamido Antipyrine-d3 is believed to be the Liver X receptor α (LXRα) . LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.
Mode of Action
The compound interacts with its target, LXRα, by inhibiting its activity . This interaction results in changes in the expression of genes regulated by LXRα, which can affect various biological processes, including lipid metabolism and inflammation.
Pharmacokinetics
4-Acetamido Antipyrine-d3 is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Antipyrine in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化学分析
Biochemical Properties
It is known that 4-Acetamido Antipyrine-d3 is a metabolite of Metamizol
Cellular Effects
It is suggested that deuterium-labeled compounds like 4-Acetamido Antipyrine-d3 can affect the pharmacokinetic and metabolic profiles of drugs
Molecular Mechanism
It is known that deuterium-labeled compounds can be used as tracers for quantitation during the drug development process
Temporal Effects in Laboratory Settings
It is suggested that 4-Acetamido Antipyrine-d3 and other deuterium-labeled compounds can affect the stability and degradation of drugs
Dosage Effects in Animal Models
Animal models are often used in the study of drug metabolism and pharmacokinetics
Metabolic Pathways
It is known that 4-Acetamido Antipyrine-d3 is a metabolite of Metamizol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido Antipyrine-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Acetamido Antipyrine. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials, such as 4-Acetamido Antipyrine, are subjected to deuteration using deuterium gas or deuterated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the incorporation of deuterium atoms at the desired positions
Industrial Production Methods: Industrial production of 4-Acetamido Antipyrine-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Various substituted derivatives depending on the reagents used
類似化合物との比較
4-Acetamido Antipyrine: The non-deuterated form of the compound.
Antipyrine: A parent compound with similar analgesic and antipyretic properties.
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide: Another compound used in analytical chemistry for similar purposes
Uniqueness: 4-Acetamido Antipyrine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .
特性
IUPAC Name |
2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)



